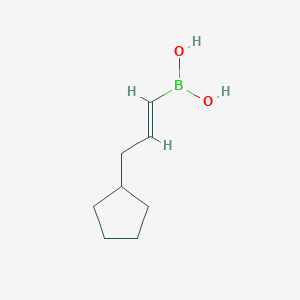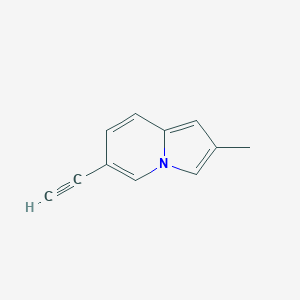
6-Ethynyl-2-methylindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethynyl-2-methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The presence of an ethynyl group at the 6-position and a methyl group at the 2-position of the indolizine ring imparts distinct chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-2-methylindolizine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpyridine with ethynyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired indolizine derivative. The reaction typically requires refluxing in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethynyl-2-methylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized indolizine derivatives.
Reduction: Reduced indolizine derivatives.
Substitution: Substituted indolizine derivatives with various functional groups.
Applications De Recherche Scientifique
6-Ethynyl-2-methylindolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: Research has shown potential anticancer and antimicrobial activities, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 6-Ethynyl-2-methylindolizine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparaison Avec Des Composés Similaires
2-Methylindolizine: Lacks the ethynyl group, resulting in different reactivity and biological activity.
6-Ethynylindolizine: Lacks the methyl group at the 2-position, affecting its chemical properties.
2-Ethynylindolizine: The ethynyl group is at a different position, leading to variations in reactivity.
Uniqueness: 6-Ethynyl-2-methylindolizine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .
Propriétés
Numéro CAS |
101650-63-9 |
|---|---|
Formule moléculaire |
C11H9N |
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
6-ethynyl-2-methylindolizine |
InChI |
InChI=1S/C11H9N/c1-3-10-4-5-11-6-9(2)7-12(11)8-10/h1,4-8H,2H3 |
Clé InChI |
IJBDZDVVTVVKGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C=C(C=CC2=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)

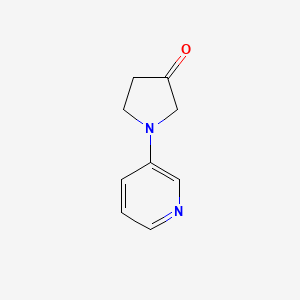
![Cyclopenta[b]indole](/img/structure/B15071945.png)

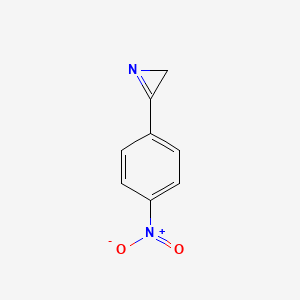
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
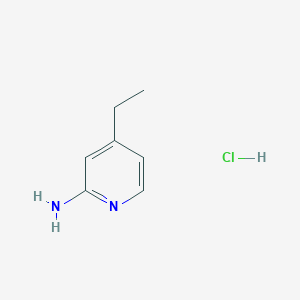
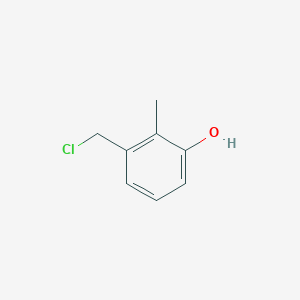
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)


